2-Succinimidoethyl 4-morpholinecarbodithioate
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Overview
Description
2-Succinimidoethyl 4-morpholinecarbodithioate is a chemical compound with the molecular formula C11H16N2O3S2. It is used in various scientific research applications, particularly in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .
Preparation Methods
The synthesis of 2-Succinimidoethyl 4-morpholinecarbodithioate involves several steps. One common method includes the reaction of succinimide with ethylene dibromide to form 2-succinimidoethyl bromide. This intermediate is then reacted with 4-morpholinecarbodithioic acid to yield the final product. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out at room temperature .
Chemical Reactions Analysis
2-Succinimidoethyl 4-morpholinecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Succinimidoethyl 4-morpholinecarbodithioate has several scientific research applications:
Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: It is employed in the refinement of x-ray crystal complexes.
Mechanism of Action
The mechanism of action of 2-Succinimidoethyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets and pathways. It binds to biomolecules, forming stable complexes that can be studied using various analytical techniques. The compound’s effects are mediated through its ability to modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
2-Succinimidoethyl 4-morpholinecarbodithioate can be compared with other similar compounds such as:
4-Morpholinecarbodithioic acid, ethylene diester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-(9H-Fluoren-9-ylamino)-2-oxoethyl 4-morpholinecarbodithioate: This compound is used in early discovery research and has unique properties that differentiate it from this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-9-1-2-10(15)13(9)5-8-18-11(17)12-3-6-16-7-4-12/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBUTCOOZZQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCSC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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